molecular formula C8H16O3 B15324270 4-Isopropoxy-2-methylbutanoic acid

4-Isopropoxy-2-methylbutanoic acid

Cat. No.: B15324270
M. Wt: 160.21 g/mol
InChI Key: KXEWCRPSIIEFPU-UHFFFAOYSA-N
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Description

4-Isopropoxy-2-methylbutanoic acid is an aliphatic carboxylic acid derivative characterized by a butanoic acid backbone substituted with an isopropoxy group at the fourth carbon and a methyl group at the second carbon. This structure confers unique physicochemical properties, including moderate polarity due to the ether-linked isopropoxy group and steric effects from the methyl substituent.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-4-propan-2-yloxybutanoic acid

InChI

InChI=1S/C8H16O3/c1-6(2)11-5-4-7(3)8(9)10/h6-7H,4-5H2,1-3H3,(H,9,10)

InChI Key

KXEWCRPSIIEFPU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCC(C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropoxy-2-methylbutanoic acid typically involves the esterification of 4-hydroxy-2-methylbutanoic acid with isopropanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The ester is then hydrolyzed under acidic or basic conditions to yield 4-Isopropoxy-2-methylbutanoic acid.

Industrial Production Methods: On an industrial scale, the production of 4-Isopropoxy-2-methylbutanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Isopropoxy-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Isopropoxy-2-methylbutanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Isopropoxy-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes within cells. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects at the molecular level.

Comparison with Similar Compounds

Structural Analogs in Aliphatic Carboxylic Acids

4-Methoxy-2,4-dioxobutanoic Acid
  • Structure : Features a methoxy group at position 4 and two oxo groups at positions 2 and 3.
  • Key Differences: The absence of a methyl group and the presence of dioxo groups increase electrophilicity and reactivity compared to 4-isopropoxy-2-methylbutanoic acid. The methoxy group also reduces steric hindrance relative to isopropoxy.
  • Applications: Likely used in synthetic pathways requiring keto-enol tautomerization, as inferred from its similarity to ethyl 4-(benzyloxy)-3-oxobutanoate (similarity score: 0.61) .
Ethyl 4-(Benzyloxy)-3-oxobutanoate
  • Structure : An ester derivative with a benzyloxy group and a ketone at position 3.
  • Key Differences : The ester group enhances solubility in organic solvents, while the aromatic benzyl moiety increases lipophilicity. This contrasts with the carboxylic acid and aliphatic isopropoxy group in the target compound.
  • Applications : Common in esterification reactions for drug intermediate synthesis .

Aromatic Carboxylic Acid Derivatives

4-Isopropoxy-3-methylbenzoic Acid
  • Structure : A benzoic acid derivative with isopropoxy and methyl groups on the aromatic ring.
  • Key Differences: The aromatic ring introduces resonance stabilization, lowering acidity (pKa ~4.2 for benzoic acids) compared to aliphatic carboxylic acids like 4-isopropoxy-2-methylbutanoic acid (predicted pKa ~4.7–5.0). The isopropoxy group in both compounds enhances lipophilicity, but the aliphatic chain in the target compound may improve flexibility in molecular interactions .
4-(Propan-2-yl)benzoic Acid (4-Isopropylbenzoic Acid)
  • Structure : Features an isopropyl group on the aromatic ring.
  • Key Differences : The absence of an ether linkage (compared to isopropoxy) reduces polarity. This compound’s higher melting point (∼200°C) and lower solubility in water align with trends observed in substituted benzoic acids .

Substituent Effects on Properties

Compound Backbone Substituents Key Properties
4-Isopropoxy-2-methylbutanoic acid Aliphatic carboxylic acid C4: isopropoxy; C2: methyl Moderate polarity, steric hindrance at C2
4-Methoxy-2,4-dioxobutanoic acid Aliphatic carboxylic acid C4: methoxy; C2,4: oxo High reactivity, electrophilic carbonyl groups
4-Isopropoxy-3-methylbenzoic acid Aromatic carboxylic acid C4: isopropoxy; C3: methyl Resonance stabilization, lower acidity
4-Isopropylbenzoic acid Aromatic carboxylic acid C4: isopropyl High melting point, low aqueous solubility

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